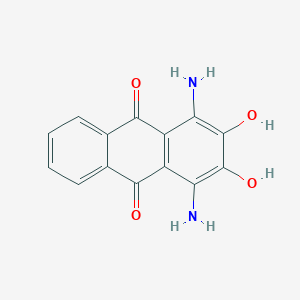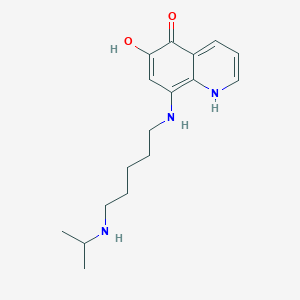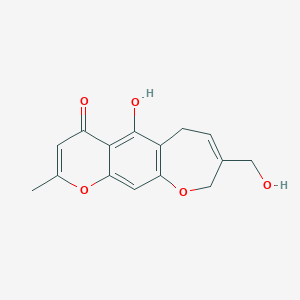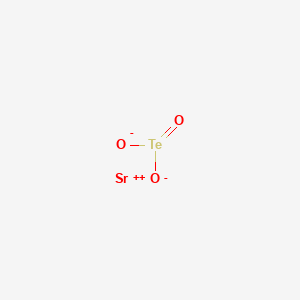
Strontium tellurite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium tellurite is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a crystalline material that is composed of strontium, tellurium, and oxygen. Strontium tellurite has been extensively studied for its potential use in various scientific research applications, including as a biomaterial, as a catalyst, and as a component of electronic devices.
Mécanisme D'action
The mechanism of action of strontium tellurite is not fully understood. However, it is believed that its unique crystal structure and composition may play a role in its biological activity. Strontium has been shown to have a positive effect on bone formation, while tellurium has been shown to have antimicrobial properties. These properties may contribute to the biological activity of strontium tellurite.
Effets Biochimiques Et Physiologiques
Strontium tellurite has been shown to have a positive effect on bone formation. It has been shown to increase the activity of bone cells and promote the formation of new bone tissue. Additionally, strontium tellurite has been shown to have antimicrobial properties, which may make it useful in the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using strontium tellurite in lab experiments is its unique properties, which make it a potential candidate for use in various scientific research applications. However, one of the limitations of using strontium tellurite is its cost and availability. Strontium tellurite is a relatively expensive material, and it may not be readily available in all research settings.
Orientations Futures
There are several potential future directions for the study of strontium tellurite. One potential direction is the development of new biomaterials based on strontium tellurite. These materials could be used in bone tissue engineering and regenerative medicine. Another potential direction is the development of new antimicrobial agents based on strontium tellurite. These agents could be used to combat bacterial infections and other microbial diseases. Finally, there is potential for the use of strontium tellurite in the development of new electronic devices, due to its unique electronic properties.
Méthodes De Synthèse
The synthesis of strontium tellurite can be achieved through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. The most commonly used method is the solid-state reaction, which involves heating strontium carbonate and tellurium oxide at high temperatures in the presence of oxygen.
Applications De Recherche Scientifique
Strontium tellurite has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is as a biomaterial. Strontium tellurite has been shown to have excellent biocompatibility and can promote the growth of bone cells. This makes it a potential candidate for use in bone tissue engineering and regenerative medicine.
Propriétés
Numéro CAS |
15851-40-8 |
|---|---|
Nom du produit |
Strontium tellurite |
Formule moléculaire |
SrTeO3 O3SrTe |
Poids moléculaire |
263.2 g/mol |
Nom IUPAC |
strontium;tellurite |
InChI |
InChI=1S/H2O3Te.Sr/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 |
Clé InChI |
PZVZUHBAPORTTC-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)[O-].[Sr+2] |
SMILES canonique |
[O-][Te](=O)[O-].[Sr+2] |
Autres numéros CAS |
15851-40-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



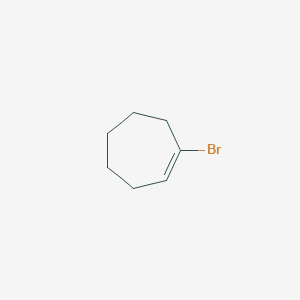
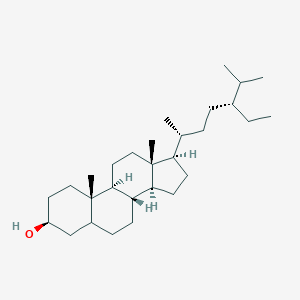
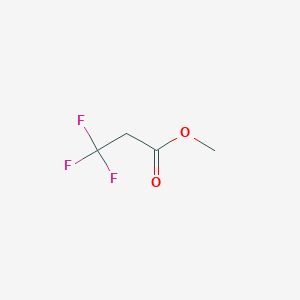
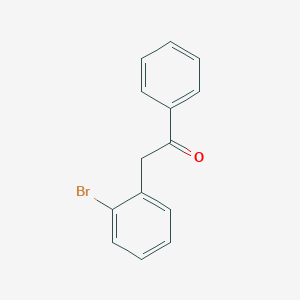

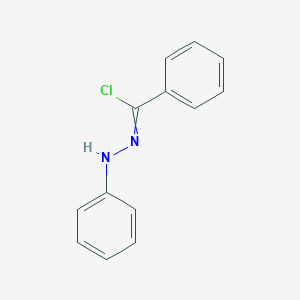
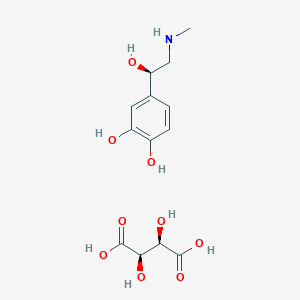
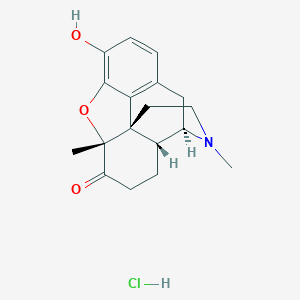
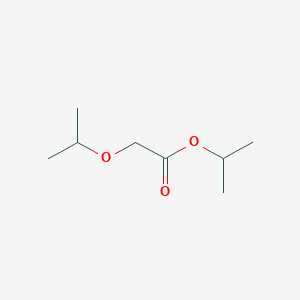
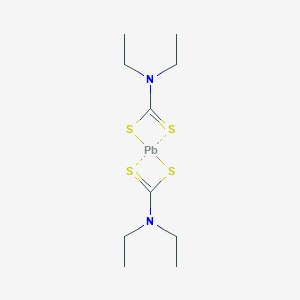
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
